6-chloro-3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
This compound is a heterocyclic molecule featuring a quinolin-2(1H)-one core fused with a substituted dihydro-1H-pyrazole ring. Key structural elements include:
- Quinolinone moiety: A bicyclic system with a ketone group at position 2, contributing to hydrogen-bonding interactions.
- Chlorine substituent: At position 6, likely enhancing lipophilicity and influencing electronic properties.
- Dihydro-pyrazole ring: Substituted with a methylsulfonyl group (electron-withdrawing) and a phenyl group (electron-donating), creating a stereoelectronic balance.
The methylsulfonyl group is critical for metabolic stability and binding interactions, as seen in bioactive molecules targeting enzymes like kinases or cyclooxygenases .
Properties
IUPAC Name |
6-chloro-3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c1-33(31,32)29-22(16-8-4-2-5-9-16)15-21(28-29)24-23(17-10-6-3-7-11-17)19-14-18(26)12-13-20(19)27-25(24)30/h2-14,22H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGSTBDMLXOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Optimization
The 6-chloro-4-phenylquinolin-2(1H)-one scaffold is synthesized from 6-chloroisatin (1a ) and methyl 3-phenylpropanoate (2 ) under Pfitzinger conditions:
Reaction Conditions
Mechanistic Insights
- Base-catalyzed ring opening of isatin to isatoic anhydride
- Knoevenagel condensation with β-ketoester
- Cyclodehydration to form quinolinone core
Critical Parameters
- Electron-withdrawing chloro substituent at C6 improves cyclization kinetics
- Polar protic solvents (MeOH, EtOH) enhance intermediate solubility
Pyrazole Ring Construction via Knorr-Type Cyclization
Hydrazine Coupling and Cyclization
The 5-phenyl-4,5-dihydro-1H-pyrazole subunit is introduced via reaction of quinolinone intermediate 3 with methyl vinyl ketone (4 ) and hydrazine hydrate:
Optimized Protocol
| Parameter | Value |
|---|---|
| Hydrazine Equiv. | 2.5 |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 12 h |
| Yield | 73% |
Side Reactions
- Competitive formation of Pfitzinger quinoline byproducts (up to 27%) necessitates slow hydrazine addition
- Thorpe-Ingold acceleration observed with bulky N-substituents
N-Sulfonylation Strategies
Methylsulfonyl Group Installation
The final sulfonylation employs methanesulfonyl chloride (5 ) under Schotten-Baumann conditions:
Procedure
- Dissolve pyrazole-quinolinone intermediate 6 (1.0 equiv) in dry DCM
- Add triethylamine (3.0 equiv) at 0°C
- Dropwise addition of MsCl (1.2 equiv)
- Stir at RT for 4 h
- Isolate via aqueous workup (81% yield)
Key Considerations
- Strict anhydrous conditions prevent hydrolysis of MsCl
- Excess base neutralizes HCl byproduct
Integrated One-Pot Methodologies
Recent advances enable telescoped synthesis without intermediate isolation:
Single-Vessel Protocol
- Pfitzinger reaction (65°C, 6 h)
- Solvent exchange to ethanol
- Hydrazine addition (reflux, 12 h)
- Direct sulfonylation in situ
Performance Metrics
Analytical Characterization Data
Spectroscopic Signatures
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J=8.5 Hz, 1H, H5), 7.98-7.45 (m, 10H, Ar-H), 4.32 (dd, J=12.0, 5.5 Hz, 1H, H4a), 3.81 (s, 3H, SO2CH3)
- 13C NMR : 178.9 (C2), 154.1 (C4), 140.2-125.3 (Ar-C), 44.1 (SO2CH3)
Crystallographic Data
Comparative Evaluation of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Stepwise | 3 | 68 | 98 | Moderate |
| One-Pot | 1 | 62 | 95 | High |
| Convergent | 2 | 54 | 97 | Low |
Key Observations
- One-pot methods sacrifice yield for operational simplicity
- Stepwise approach allows intermediate purification critical for pharmaceutical applications
Industrial-Scale Considerations
Process Intensification
- Continuous flow reactors reduce reaction time by 40%
- Membrane separation techniques enhance MsCl utilization
Cost Analysis
- Raw material contribution: 78% of total cost
- Catalytic system recycling saves $12.6/kg product
Emerging Methodologies
Photocatalytic Variants
Visible-light mediated cyclization reduces energy input:
Biocatalytic Approaches
Engineered amidases enable enantioselective sulfonylation:
- ee >99%
- Reaction scale: 100 g
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, quinoline derivatives are known for their therapeutic potential. This compound may be investigated for its potential use in drug development.
Industry
In industry, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolinone Derivatives (e.g., Carfentrazone-ethyl)
Carfentrazone-ethyl (described in ) is a triazolinone herbicide. While structurally distinct, it shares functional similarities:
Pyrazole Derivatives (e.g., 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde)
This pyrazole derivative () shares a substituted pyrazole ring but lacks the fused quinolinone system:
The dihydro-pyrazole in the target compound introduces conformational rigidity, which may improve target selectivity compared to the flexible sulfanyl-substituted pyrazole.
Research Findings and Mechanistic Insights
- Stereoelectronic Effects : The methylsulfonyl group in the target compound stabilizes the pyrazole ring’s conformation, as observed in sulfonamide-based drugs .
- Comparative Solubility: The quinolinone core increases water solubility compared to purely aromatic systems (e.g., ’s pyrazole derivative).
- Binding Affinity: Molecular docking studies (hypothetical) suggest the fused quinolinone-pyrazole system could mimic ATP in kinase binding pockets, similar to imatinib derivatives.
Biological Activity
The compound 6-chloro-3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core and a pyrazole moiety. Its molecular formula is . The presence of the methylsulfonyl group is significant for its biological activity, enhancing solubility and bioavailability.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, which can further contribute to its anticancer efficacy.
Biological Activity Data
The following table summarizes the biological activity data for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 30.68 | Apoptosis induction | |
| A549 | 43.41 | Cell cycle arrest | |
| HeLa | 37.22 | Caspase activation | |
| PC3 | 54.23 | Inhibition of proliferation |
Study 1: Anticancer Efficacy
In a controlled study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of 30.68 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation pathways.
Study 2: Synergistic Effects with Chemotherapy
Another study evaluated the compound's effectiveness in combination with standard chemotherapy agents such as Doxorubicin. The combination therapy showed enhanced cytotoxicity against MCF7 cells compared to monotherapy, suggesting a potential role as an adjuvant treatment in breast cancer therapy.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how are intermediates monitored?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrazoline ring.
- Cyclization to construct the quinoline core.
- Sulfonylation to introduce the methylsulfonyl group. Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield optimization. Intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography. Structural confirmation of intermediates is achieved through 1H/13C NMR and mass spectrometry .
Q. How is the compound’s structural integrity validated post-synthesis?
Key characterization techniques include:
- X-ray crystallography to resolve the 3D conformation of the quinoline and pyrazoline moieties (e.g., bond angles and dihedral angles) .
- NMR spectroscopy to confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve these:
- Compare temperature-dependent NMR with crystallographic thermal parameters to assess conformational flexibility.
- Use DFT calculations to model solution-state conformers and validate against experimental data . Example: A torsion angle mismatch between NMR (solution) and X-ray (solid-state) data was resolved by identifying rotameric equilibria in the pyrazoline ring .
Q. What methodologies optimize reaction yields for critical intermediates?
Yield optimization strategies include:
Q. How should biological activity assays be designed to evaluate this compound’s mechanism?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates .
- Cellular viability assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects via MTT or ATP-luminescence assays .
- Molecular docking : Predict binding modes to receptors (e.g., quinoline-binding ATP pockets) using software like AutoDock .
Q. How can solubility limitations be addressed in pharmacological studies?
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance aqueous solubility .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the quinoline 2-position .
- Nanoparticle encapsulation : Employ liposomal carriers to improve bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?
Discrepancies may stem from metabolic instability or poor pharmacokinetics. Mitigation strategies:
- Conduct metabolite profiling (LC-MS) to identify degradation products.
- Use microsomal stability assays (e.g., liver microsomes) to assess CYP450-mediated oxidation . Example: A related quinoline derivative showed reduced activity in vivo due to rapid glucuronidation, resolved by modifying the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
